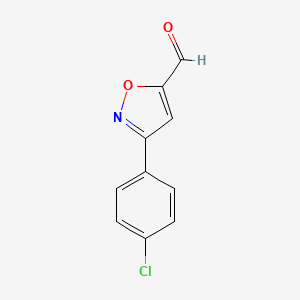

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

Descripción

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry and Medicinal Science

Isoxazoles represent an important class of five-membered heterocyclic compounds that contain one oxygen and one nitrogen atom in adjacent positions within the ring. nih.govnih.gov This structural motif is a cornerstone in medicinal chemistry and is found in numerous synthetic products and biologically active natural products. chemicalbook.comwikipedia.org The versatility of the isoxazole ring allows it to serve as a pharmacophore, a molecular feature essential for a drug's biological activity, and as a valuable precursor for synthesizing other complex molecules. chemicalbook.comijpcbs.com

Historical Context and Significance of Isoxazole Scaffolds

The chemistry of isoxazoles has a rich history, with some of the foundational work dating back to the late 19th century. Ludwig Claisen was among the first to recognize the cyclic structure of an isoxazole derivative in 1888. ijpcbs.com The first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond. ijpcbs.com Later, significant contributions from Quilico between 1930 and 1946 further expanded the understanding of isoxazole synthesis. ijpcbs.com

The enduring significance of isoxazole scaffolds lies in their wide spectrum of biological and pharmacological activities. nveo.org Derivatives of isoxazole are integral to many commercially available drugs and have demonstrated antibacterial, anti-inflammatory, anticancer, and antifungal properties, among others. nih.govnih.govijpcbs.com This broad utility has cemented the isoxazole nucleus as a privileged structure in drug discovery and development. nih.gov

Structural Features and Aromaticity of the Isoxazole Ring System

The isoxazole ring is an unsaturated, five-membered heterocycle composed of three carbon atoms, one nitrogen atom, and one oxygen atom. scholarsresearchlibrary.comijpca.org It is an electron-rich, aromatic system, with its aromaticity influenced by the presence of the two electronegative heteroatoms. chemicalbook.comwikipedia.org The arrangement of atoms gives isoxazole a dipole moment and renders it a very weak base. chemicalbook.com The ring possesses chemical properties that can be compared to both furan (B31954) and pyridine. chemicalbook.com Due to the weak N-O bond, the isoxazole ring can undergo ring-opening reactions under certain conditions, such as UV irradiation, which is a property exploited in specific synthetic applications like photo-cross-linking. wikipedia.org

Table 1: Physical Properties of Isoxazole

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Density | 1.075 g/mL |

| Boiling Point | 95 °C (203 °F) |

| Acidity (pKa) | -3.0 (of conjugate acid) |

Data sourced from references chemicalbook.comwikipedia.orgijpca.org

Relevance of Halogenated Phenylisoxazole Derivatives

The incorporation of a halogenated phenyl group onto the isoxazole core, as seen in 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, is a deliberate strategy in modern molecular design. This combination leverages the properties of both the isoxazole ring and the halogen substituent to create compounds with enhanced or specific functionalities.

Role of Halogen Substitution in Molecular Design

Halogens, particularly chlorine and fluorine, are frequently incorporated into pharmaceutical and agrochemical compounds to modulate their physicochemical and biological properties. acs.orgnih.gov The introduction of a chlorine atom can significantly alter a molecule's lipophilicity, conformation, and metabolic stability. selvita.com One of the key roles of heavier halogens (Cl, Br, I) in medicinal chemistry is their ability to form halogen bonds. acs.orgacs.org A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a nucleophile or Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. acs.orgacs.org This specific interaction can enhance the binding affinity and selectivity of a drug for its target, making it a powerful tool in rational drug design. acs.orgacs.org

Importance of the Carbaldehyde Moiety for Chemical Derivatization

The carbaldehyde group (–CHO) is a highly reactive and synthetically versatile functional group. numberanalytics.com Its presence in a molecule like this compound makes the compound an excellent intermediate for further chemical modification. numberanalytics.comontosight.ai Aldehydes serve as crucial building blocks for constructing more complex molecules, including various other heterocycles. numberanalytics.com The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. This allows for a wide range of chemical transformations, such as condensations, oxidations to carboxylic acids, and reductions to alcohols, providing chemists with numerous pathways to create a diverse library of derivative compounds. numberanalytics.comontosight.ai

Current Research Landscape Pertaining to this compound and Related Congeners

Current research primarily positions this compound and its close structural relatives, or congeners, as important intermediates in synthetic chemistry. chemimpex.comchemimpex.comchemimpex.com Rather than being studied for their own end-point biological activity, these compounds are valued for their utility as starting materials or building blocks. The synthesis of isoxazoles often proceeds through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgnveo.org

Research on related molecules underscores the potential applications of derivatives synthesized from this core structure. For instance, various chlorophenyl isoxazole compounds serve as precursors in the development of agents for neurological disorders, anti-inflammatory drugs, and anti-cancer therapies. chemimpex.comchemimpex.comchemimpex.com This highlights the role of this compound as a foundational scaffold upon which more complex and biologically active molecules are built. The compound's utility also extends to the agrochemical industry, where it is used in the formulation of crop protection agents. chemimpex.comchemimpex.com

Table 2: Overview of this compound and Related Research Compounds

| Compound Name | Structure | Key Application Area in Research |

|---|---|---|

| This compound | 4-Cl-Ph at C3, -CHO at C5 of isoxazole ring | Intermediate for pharmaceuticals and agrochemicals. |

| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | 3-Cl-Ph at C3, -CHO at C5 of isoxazole ring | Intermediate for pharmaceuticals (neurological, anti-inflammatory, anti-cancer) and agrochemicals. chemimpex.com |

| 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | 4-Cl-Ph at C5, -CHO at C3 of isoxazole ring | Intermediate for pharmaceuticals (neurological) and agrochemicals. chemimpex.com |

| 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde | 4-Cl-Ph at C3, -CH₃ at C5, -CHO at C4 | Intermediate for pharmaceuticals (anti-inflammatory, analgesic) and agrochemicals. chemimpex.com |

Data sourced from references chemimpex.comchemimpex.comchemimpex.com

Strategies for Isoxazole Ring Formation Relevant to 3-Aryl-5-carbaldehydes

The construction of the isoxazole ring, particularly when substituted with an aryl group at the 3-position and a carbaldehyde at the 5-position, relies on regioselective chemical transformations. The choice of synthetic strategy often depends on the availability of starting materials and the desired efficiency of the reaction sequence.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesisnih.govrsc.orgnanobioletters.com

One of the most powerful and widely utilized methods for synthesizing the isoxazole scaffold is the 1,3-dipolar cycloaddition reaction. rsc.orgnanobioletters.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. rsc.org For the synthesis of this compound, the key intermediate is 4-chlorobenzonitrile (B146240) oxide, which is typically generated in situ to react with a suitable three-carbon dipolarophile.

The reaction between a nitrile oxide and a terminal alkyne is a highly efficient and regioselective route to 3,5-disubstituted isoxazoles. rsc.orgnih.gov In this approach, 4-chlorobenzonitrile oxide is generated from 4-chlorobenzaldehyde (B46862) oxime using an oxidizing agent. This reactive intermediate then readily reacts with a terminal alkyne bearing a protected aldehyde equivalent, such as propargyl aldehyde acetal. The cycloaddition typically proceeds with high regioselectivity, placing the aryl group from the nitrile oxide at the 3-position and the substituent from the alkyne at the 5-position of the resulting isoxazole ring. rsc.orgmdpi.com Subsequent deprotection of the acetal yields the target this compound.

Various oxidants and reaction conditions can be employed for the in situ generation of the nitrile oxide from the corresponding aldoxime. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053), are effective for this transformation. sciforum.net Another common method involves the dehydrohalogenation of a hydroximoyl chloride with a base. nih.gov Copper(I)-catalyzed versions of this cycloaddition are also well-established, providing good yields under mild conditions. organic-chemistry.org

| Oxidant/Reagent for Nitrile Oxide Generation | Dipolarophile | Solvent/Conditions | Outcome | Reference |

|---|---|---|---|---|

| [Bis(trifluoroacetoxy)iodo]benzene | Terminal Alkyne | MeOH/H₂O | High yield, complete regioselectivity for 3,5-disubstituted isoxazoles. | sciforum.netrsc.org |

| Sodium Hypochlorite (NaOCl) / Et₃N | Terminal Alkyne | Not specified | Effective for generating nitrile oxide in situ for cycloaddition. | rsc.org |

| Hydroxy(tosyloxy)iodobenzene (HTIB) | Alkyne | Not specified | Stable reagent for converting aldoximes to nitrile oxides. | nih.gov |

| Base (on hydroxyimidoyl chlorides) | Terminal Alkyne | Solvent-free, ball-milling | Environmentally friendly approach to 3,5-isoxazoles. | nih.gov |

As an alternative to alkynes, alkenes (olefins) can serve as dipolarophiles in reactions with nitrile oxides, leading to the formation of isoxazoline (B3343090) rings. mdpi.comresearchgate.net To synthesize this compound via this route, an activated olefin such as acrolein or its protected form would be reacted with 4-chlorobenzonitrile oxide. This cycloaddition yields a 3-(4-chlorophenyl)-5-formylisoxazoline intermediate. The isoxazoline ring is not aromatic and requires a subsequent oxidation step to be converted into the final isoxazole product. This two-step process, while less direct than using an alkyne, is a viable alternative for constructing the desired heterocyclic system. mdpi.com The reaction of nitrile oxides with electron-deficient alkenes can proceed through a one-pot process that includes cycloaddition and elimination of a leaving group to directly yield the isoxazole. organic-chemistry.org

Condensation Reactions for Isoxazole Formationnanobioletters.com

Condensation reactions provide a classical and alternative pathway to the isoxazole ring, building the heterocycle from acyclic precursors containing the necessary carbon, nitrogen, and oxygen atoms.

A foundational method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. misuratau.edu.lyresearchgate.net To produce a 3-(4-chlorophenyl)-5-formylisoxazole, a specialized β-dicarbonyl precursor is required, specifically a 1-(4-chlorophenyl)-1,3-dione derivative where the third carbon is part of a masked or protected aldehyde. The reaction proceeds through the formation of an intermediate oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. misuratau.edu.ly The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomeric products, although the nature of the substituents on the dicarbonyl compound can often direct the outcome. acs.org

| Precursor Type | Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| β-Dicarbonyl Compound | Hydroxylamine | Condensation, oxime formation, and intramolecular cyclization. | 3,5-Disubstituted Isoxazoles | sciforum.netmisuratau.edu.ly |

| β-Keto Ester | Hydroxylamine | Cyclization can lead to a mixture of 3-isoxazolols and 5-isoxazolones. | Substituted Isoxazolones | acs.org |

| Aryl/Heteroaryl Aldehyde, β-Ketoester, Hydroxylamine Hydrochloride | Organocatalyst | One-pot, three-component cyclocondensation. | Isoxazol-5(4H)-ones | niscpr.res.in |

The reaction of primary nitro compounds with aldehydes represents another strategy for isoxazole synthesis. nih.govresearchgate.net This method can be adapted to form polysubstituted isoxazoles. researchgate.net For the target molecule, the synthesis could involve the reaction of a primary nitro compound, such as an ester of nitroacetic acid, with 4-chlorobenzaldehyde under basic conditions. These reactions can proceed through β-dinitro or isoxazoline-N-oxide intermediates, which then convert to the isoxazole ring. nih.govresearchgate.net The specific substitution pattern of the final product can be controlled by modifying the reaction conditions and the choice of reactants. nih.gov For instance, the reaction of aromatic aldehydes with nitroacetate (B1208598) can lead to the formation of isoxazole derivatives through the ring closure of a symmetric 2,4-dinitroglutarate intermediate. researchgate.netnih.gov

Synthetic Strategies for this compound and its Heterocyclic Core

The isoxazole ring system is a prominent scaffold in medicinal chemistry and materials science. The specific compound, this compound, incorporates three key features: a 4-chlorophenyl group at the 3-position, the core isoxazole heterocycle, and a reactive carbaldehyde (aldehyde) group at the 5-position. Its synthesis relies on established methodologies for constructing the isoxazole ring, followed by the introduction or modification of a substituent at the C-5 position to yield the aldehyde functionality.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFKKXOVOJMARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559548 | |

| Record name | 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121769-18-4 | |

| Record name | 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 4 Chlorophenyl Isoxazole 5 Carbaldehyde

Reactions at the Carbaldehyde Moiety (C-5 Position)

The aldehyde group is a versatile functional handle, readily participating in nucleophilic addition, oxidation, reduction, and condensation reactions.

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nitrogen-based nucleophiles, leading to the formation of stable C=N double bonds. These reactions are fundamental in creating diverse molecular scaffolds.

Hydrazone Formation: The reaction with hydrazine (B178648) derivatives, such as isonicotinylhydrazide, in a suitable solvent like methanol, yields the corresponding hydrazone. For instance, the synthesis of 3-(2′-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone has been reported, demonstrating a common derivatization pathway for this class of compounds. researchgate.net The formation of these derivatives is often confirmed through spectroscopic methods, with 2D NMR analysis confirming the E isomeric form of the resulting C=N bond. researchgate.net

Oxime Formation: Treatment of an isoxazole (B147169) carbaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a mild base like sodium acetate (B1210297) in ethanol (B145695) leads to the formation of the corresponding oxime. nih.gov This reaction typically proceeds smoothly at room temperature. nih.gov The product is a stable crystalline solid, and its formation represents a standard conversion for aldehyde functionalities on the isoxazole ring. nih.gov

Semicarbazone Formation: Condensation with semicarbazide (B1199961) hydrochloride, typically in an aqueous alcohol solution with a buffer such as sodium acetate, produces semicarbazone derivatives. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the aldehyde carbon, followed by dehydration to yield the final product.

Table 1: Nucleophilic Addition Reactions at the C-5 Carbaldehyde

| Reaction Type | Nucleophile | Reagents & Conditions | Product |

| Hydrazone Formation | Isonicotinylhydrazide | Methanol, heat | 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone |

| Oxime Formation | Hydroxylamine | HONH₂·HCl, NaOAc, EtOH, 25°C | This compound oxime |

| Semicarbazone Formation | Semicarbazide | H₂NCONHNH₂·HCl, NaOAc, EtOH/H₂O | This compound semicarbazone |

The oxidation state of the carbaldehyde carbon can be readily modified through standard oxidation and reduction protocols.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, related 5-chloroisoxazole-4-carbaldehydes have been successfully oxidized to the corresponding carboxylic acids using Oxone. researchgate.net This conversion provides a route to isoxazole-5-carboxylic acid derivatives, which are valuable synthetic intermediates. nih.gov

Reduction: The reduction of the aldehyde functionality yields a primary alcohol, (3-(4-chlorophenyl)isoxazol-5-yl)methanol. This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orglibretexts.org The resulting alcohol offers a new site for further chemical modification, such as esterification.

Table 2: Oxidation and Reduction of the C-5 Aldehyde

| Reaction Type | Reagents | Product |

| Oxidation | Oxone (Potassium peroxymonosulfate) | 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (3-(4-Chlorophenyl)isoxazol-5-yl)methanol |

The aldehyde group readily undergoes condensation reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Condensation with Amines: Primary amines react with the aldehyde to form imines (Schiff bases). This reaction is a fundamental process in organic synthesis and is analogous to the hydrazone and oxime formations described previously.

Condensation with Active Methylene (B1212753) Compounds: The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically in the presence of a weak base. organic-chemistry.org This reaction is a key method for forming C=C bonds and is widely used for the synthesis of derivatives like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from various aromatic aldehydes. nih.govresearchgate.net This reactivity provides a pathway to extend the carbon framework at the C-5 position of the isoxazole ring.

Table 3: Condensation Reactions at the C-5 Carbaldehyde

| Reaction Type | Reactant | Reagents & Conditions | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Acid or base catalyst | Schiff Base |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak base (e.g., piperidine, Et₃N) | α,β-Unsaturated nitrile |

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, exhibits its own characteristic reactivity towards electrophilic and nucleophilic reagents.

The isoxazole ring is generally considered electron-deficient, which can deactivate it towards electrophilic aromatic substitution compared to benzene (B151609). However, reactions can occur, with the C-4 position being the most common site for substitution. reddit.com Studies on the nitration of 3-phenylisoxazole (B85705) have shown that substitution occurs regioselectively at the 4-position of the isoxazole ring. In cases where the phenyl ring at C-3 is highly activated, substitution may occur on the phenyl ring instead. rsc.org For this compound, the presence of the deactivating chloro and carbaldehyde groups suggests that electrophilic substitution on the isoxazole C-4 position would be the favored pathway, should the reaction proceed. rsc.org

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly when activated by appropriate substituents.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of heterocyclic rings. The lithiation of isoxazoles has been demonstrated, with the site of metalation depending on the substituents present. cdnsciencepub.com For example, 3-phenyl-5-methylisoxazole is lithiated at the C-5 methyl group, whereas 3-phenyl-5-alkoxyisoxazoles undergo lithiation exclusively at the C-4 position. cdnsciencepub.comresearchgate.net This indicates that the protons on the isoxazole ring are sufficiently acidic for deprotonation by strong bases like n-butyllithium, providing a route to C-4 or C-5 substituted derivatives after quenching with an electrophile.

Nucleophilic Substitution (Halogen Displacement): While not a halogen, the nitro group, a strong leaving group, has been shown to undergo nucleophilic aromatic substitution (SNAr) at the C-5 position of the isoxazole ring. rsc.org This demonstrates that the C-5 position is susceptible to nucleophilic attack. By analogy, if a halogen were present at the C-5 position, it could potentially be displaced by strong nucleophiles, providing a pathway for further functionalization.

Ring-Opening Reactions of the Isoxazole Core

The isoxazole ring, while aromatic, is susceptible to cleavage under certain reductive and photochemical conditions. These reactions transform the heterocyclic core into valuable acyclic or alternative heterocyclic structures.

The N-O bond within the isoxazole ring is its most labile linkage and can be selectively cleaved under reductive conditions. A prominent method for this transformation involves the use of transition metal carbonyls, particularly Molybdenum Hexacarbonyl, Mo(CO)₆. rsc.orgrsc.org When isoxazoles are treated with Mo(CO)₆ in the presence of water, a reductive cleavage of the N-O bond occurs, yielding β-amino enones. rsc.org These products are tautomers of β-amino ketones.

The reaction is proposed to proceed through the formation of an N-complexed isoxazole-pentacarbonylmolybdenum intermediate. rsc.org This is followed by cleavage of the N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate, which is subsequently reduced by the metal center in the presence of water to afford the final amine product. rsc.org While this reaction is general for the isoxazole scaffold, its application to this compound would be expected to yield a β-amino enone derivative, a versatile synthetic intermediate. Other reagents known to facilitate the reductive cleavage of isoxazolines, a related class of compounds, include Raney nickel, LiAlH₄, and SmI₂. nih.gov

Table 1: Representative Reductive Ring-Opening of Isoxazoles with Mo(CO)₆

| Isoxazole Precursor | Product (β-Amino Enone) | Yield (%) | Reference |

| 3,5-Diphenylisoxazole | 3-Amino-1,3-diphenylprop-2-en-1-one | 85 | rsc.org |

| 5-Methyl-3-phenylisoxazole | 4-Amino-4-phenylbut-3-en-2-one | 88 | rsc.org |

| 3,5-Dimethylisoxazole | 4-Aminopent-3-en-2-one | 81 | rsc.org |

Isoxazoles can undergo significant skeletal rearrangement upon exposure to ultraviolet (UV) light. nih.gov The most common outcome of isoxazole photochemistry is isomerization to the corresponding oxazole (B20620) derivative. nih.gov This transformation is a highly atom-efficient process that proceeds via the homolytic cleavage of the weak N-O bond upon direct irradiation (typically with UV light between 200–330 nm). nih.gov

This bond scission leads to the formation of a highly strained acyl azirine as a key intermediate. nih.gov Subsequent rearrangement of this intermediate results in the formation of the more stable oxazole ring. Applied to this compound, this photochemical process would be expected to yield 2-(4-Chlorophenyl)oxazole-5-carbaldehyde. This reaction provides a direct pathway for converting the isoxazole framework into its 1,3-oxazole isomer, thereby offering access to a different class of heterocyclic compounds with distinct chemical and biological properties.

Cross-Coupling Reactions Involving the Halogenated Phenyl Moiety

The 4-chlorophenyl group at the C3 position of the molecule serves as a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. researchgate.net The aryl chloride is a suitable electrophilic partner in a variety of such transformations, most notably those catalyzed by palladium complexes. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides and iodides, specialized catalyst systems (e.g., those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes) can effectively facilitate these couplings. wikipedia.org

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.com This would allow for the synthesis of biaryl or aryl-vinyl isoxazole derivatives.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This provides a method for vinylation of the chlorophenyl ring.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for introducing alkynyl substituents onto the phenyl ring.

These reactions have been successfully applied to various halogenated isoxazole systems to generate libraries of complex derivatives. nih.gov The aldehyde functionality on the isoxazole ring is generally tolerant of these reaction conditions, making cross-coupling a viable strategy for late-stage derivatization of the core molecule.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | 3-(4-Arylphenyl)isoxazole-5-carbaldehyde |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | 3-(4-Vinylphenyl)isoxazole-5-carbaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt, Base (e.g., Amine) | 3-(4-Alkynylphenyl)isoxazole-5-carbaldehyde |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Confirmation

The definitive structure of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has been elucidated using a suite of advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide complementary information that, when combined, confirms the molecular arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 4-chlorophenyl ring typically appear as a set of doublets due to ortho- and meta-couplings. The proton on the isoxazole (B147169) ring (H-4) is expected to resonate as a singlet, and the aldehyde proton shows a characteristic downfield singlet.

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9-10.1 | Singlet |

| Aromatic (H-2', H-6') | ~7.8-7.9 | Doublet |

| Aromatic (H-3', H-5') | ~7.5-7.6 | Doublet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interactive Table: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~185-190 |

| Isoxazole (C-3) | ~162-164 |

| Isoxazole (C-5) | ~170-172 |

| Isoxazole (C-4) | ~105-107 |

| Aromatic (C-1') | ~127-129 |

| Aromatic (C-2', C-6') | ~129-131 |

| Aromatic (C-3', C-5') | ~128-130 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

While specific Nuclear Overhauser Effect Spectroscopy (NOESY) data for this compound is not widely available in the literature, this technique would be instrumental in confirming the spatial relationships between protons. A NOESY experiment would be expected to show correlations between the isoxazole proton (H-4) and the aldehyde proton, as well as between the protons of the 4-chlorophenyl ring and the isoxazole ring, confirming their proximity in the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the carbonyl (C=O) stretching of the aldehyde group. The spectrum also displays characteristic peaks for the C=N and C-O stretching vibrations of the isoxazole ring, as well as the C-Cl stretching of the chlorophenyl group.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H Stretch | ~2820 and ~2720 | Characteristic pair of bands |

| Aldehyde C=O Stretch | ~1700-1710 | Strong absorption |

| Isoxazole C=N Stretch | ~1570-1590 | Medium to strong absorption |

| Aromatic C=C Stretch | ~1470-1600 | Multiple bands |

| Isoxazole N-O Stretch | ~1400-1420 | Characteristic absorption |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The empirical formula of this compound is C₁₀H₆ClNO₂, with a molecular weight of approximately 207.61 g/mol . sigmaaldrich.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would include the loss of the aldehyde group (CHO), the chlorine atom (Cl), and cleavage of the isoxazole ring.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 207/209 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 178/180 | [M-CHO]⁺ | Loss of the formyl radical |

| 172 | [M-Cl]⁺ | Loss of the chlorine radical |

| 139 | [C₈H₄NO]⁺ | Cleavage of the isoxazole ring and loss of C₂HCl |

Solid-State Structural Analysis

The solid-state structure of this compound has been elucidated through single-crystal X-ray studies. These investigations offer a definitive understanding of the molecule's conformation and the arrangement of molecules within the crystal lattice.

X-ray Crystallography for Absolute Configuration and Conformation Determination.researchgate.net

Single-crystal X-ray diffraction analysis of this compound confirmed its molecular structure. As the molecule is achiral, the concept of absolute configuration is not applicable. However, the analysis provides precise details about its conformation. researchgate.net

The study reveals that the bond lengths and angles within the molecule are within normal ranges, consistent with those observed in related isoxazole structures. researchgate.net A key conformational feature is the spatial relationship between the isoxazole and the 4-chlorophenyl rings. These two planar ring systems are not coplanar; instead, they are twisted relative to each other. The dihedral angle between the mean plane of the isoxazole ring and the benzene (B151609) ring has been determined to be 6.81 (2)°. researchgate.netresearchgate.net This slight twist is a defining characteristic of the molecule's conformation in the solid state. researchgate.net

Table 1: Selected Crystallographic and Structural Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.936 (2) |

| b (Å) | 7.4260 (15) |

| c (Å) | 11.218 (2) |

| β (°) | 103.57(3) |

| Volume (ų) | 885.1 (3) |

| Z | 4 |

| Dihedral Angle (Isoxazole/Benzene) | 6.81 (2)° |

Data sourced from Zhang et al. (2006). researchgate.net

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research for their balance of accuracy and computational cost. These methods are used to explore the molecule's fundamental properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to calculate the equilibrium geometry. nih.govresearchgate.net These calculations aim to find the structure with the minimum energy by adjusting bond lengths, bond angles, and dihedral angles.

The accuracy of these theoretical models can be benchmarked against experimental data, such as that obtained from single-crystal X-ray diffraction. Experimental analysis of this compound has revealed that the molecule is nearly planar, with a very small dihedral angle of 6.81(2)° between the mean planes of the isoxazole (B147169) and benzene (B151609) rings. researchgate.net A successful DFT optimization would be expected to reproduce these experimental parameters with high fidelity, confirming that the computational model provides a reliable representation of the molecule's structure. nih.gov

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Geometrical Parameters

| Parameter | Experimental Value (X-ray Diffraction) researchgate.net | Hypothetical DFT B3LYP/6-31G(d,p) Value |

|---|---|---|

| Dihedral Angle (Isoxazole-Benzene) | 6.81° | ~7.0° |

| C=O Bond Length (Aldehyde) | Not specified in abstract | ~1.21 Å |

| C-Cl Bond Length | Not specified in abstract | ~1.75 Å |

| C=N Bond Length (Isoxazole) | Not specified in abstract | ~1.30 Å |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and chemically reactive. nih.govresearchgate.net DFT calculations are routinely used to compute the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely be centered on the electron-withdrawing isoxazole-carbaldehyde moiety, facilitating intramolecular charge transfer. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.orgmdpi.com Theoretical calculations of ¹H and ¹³C NMR signals for series of substituted 3-phenylisoxazoles have shown good correlation with experimental values. nih.gov For this compound, this method can predict the chemical shifts for all hydrogen and carbon atoms, providing a theoretical spectrum that can be compared with experimental findings to confirm the structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. To improve accuracy, it is common practice to apply a scaling factor to the computed frequencies. nih.govmdpi.com These calculations allow for the assignment of specific vibrational modes to observed spectral bands, such as the characteristic stretching frequencies of the aldehyde C=O group, the isoxazole C=N bond, and the aromatic C-Cl bond. wpmucdn.com

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Parameter | Key Atom/Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Aldehyde H | ~9.9 - 10.1 |

| ¹³C NMR Chemical Shift (ppm) | Aldehyde C | ~185 - 190 |

| IR Frequency (cm⁻¹, scaled) | C=O Stretch | ~1700 - 1720 |

| IR Frequency (cm⁻¹, scaled) | C=N Stretch | ~1610 - 1630 |

Conformational Analysis and Isomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the chlorophenyl and isoxazole rings.

Computational studies can map the potential energy surface by systematically rotating this bond and calculating the energy at each increment. This analysis would likely confirm that the lowest energy conformation is the one where the two rings are nearly coplanar, which aligns with the solid-state structure determined by X-ray crystallography. researchgate.net The small dihedral angle of 6.81(2)° observed experimentally suggests a low-energy barrier to planarity, which is favored by the extended π-conjugation between the two ring systems. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

DFT calculations can be used to elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.

For this compound, one could theoretically investigate various reactions. For example, the mechanism of a nucleophilic addition to the aldehyde group could be modeled. Computational chemists would optimize the geometries of the reactant, the nucleophile, the transition state, and the final product. By calculating the energies of these structures, the activation energy can be determined, providing insight into the reaction's feasibility and kinetics. Such studies are invaluable for understanding reactivity and designing synthetic pathways. mdpi.com

Mechanistic Research on Isoxazole Derivatives in Vitro and in Silico Approaches

Enzyme Inhibition Studies: Methodologies and Targets (General)

Research into isoxazole (B147169) derivatives frequently involves evaluating their potential as enzyme inhibitors, a common mechanism for therapeutic intervention. These in vitro and in silico studies are designed to identify specific molecular targets and quantify the inhibitory potency of the compounds.

Methodologies for assessing enzyme inhibition typically begin with in vitro enzymatic assays. A primary goal of these assays is to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the derivative required to reduce the enzyme's activity by 50%. acs.org Techniques such as spectrophotometry are often employed, for instance, using 96-well microplate readers to screen multiple compounds and concentrations efficiently. acs.org Beyond initial screening, further mechanistic studies may be conducted to understand the nature of the inhibition (e.g., competitive, non-competitive).

In silico approaches, particularly molecular docking, are crucial complements to wet-lab experiments. acs.org These computational methods predict the binding affinity and interaction patterns between the isoxazole derivative and the enzyme's active site. acs.orgnih.gov The process involves obtaining the three-dimensional crystal structure of the target enzyme from databases like the Protein Data Bank (PDB). acs.org The ligand (isoxazole derivative) structure is then optimized using computational chemistry software before being "docked" into the enzyme's binding pocket to identify the most stable interactions. acs.org

Isoxazole derivatives have been investigated for their inhibitory effects against a wide range of enzymatic targets implicated in various diseases. tandfonline.comnih.govebi.ac.uk Key targets include:

Protein Kinases: These enzymes are critical in cell signaling pathways, and their inhibition is a major strategy in cancer therapy. tandfonline.comnih.gov

Carbonic Anhydrase (CA): Inhibition of this enzyme is relevant for conditions like glaucoma and epilepsy. acs.org

Thymidylate Synthase: As an enzyme involved in DNA synthesis, it is a target for anticancer agents. tandfonline.com

Lipase and α-amylase: These are targets in the investigation of anti-obesity and antidiabetic potentials. researchgate.net

Topoisomerase and Histone Deacetylase (HDAC): These are additional targets in the development of anticancer drugs. nih.govebi.ac.uk

Aromatase: This enzyme is a target in hormone-dependent cancers. tandfonline.comnih.govebi.ac.uk

The following table summarizes inhibitory activities reported for various isoxazole derivatives against different enzyme targets.

| Compound Class | Enzyme Target | IC₅₀ Value | Reference |

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | 112.3 µM - 483.0 µM | acs.org |

| Fluorophenyl-isoxazole-carboxamides | DPPH free radical | 0.45 ± 0.21 µg/ml | researchgate.net |

| Isoxazole-oxazole hybrid | PXR | 850 nM | mdpi.com |

Cellular Assays in Controlled Environments (e.g., Cultured Cell Lines)

To understand the biological effects of isoxazole derivatives at a cellular level, a variety of in vitro assays are conducted using cultured cell lines. These controlled environments allow for detailed investigation into how these compounds influence cellular behavior and signaling.

Isoxazole derivatives have been shown to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions. Studies on compounds structurally related to 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde have demonstrated interference with critical signaling cascades. For example, the derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole was found to prevent the nuclear translocation of NF-κB and inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway in LPS-stimulated macrophages. nih.gov The NF-κB pathway is a pivotal regulator of inflammatory responses, and its inhibition leads to a downstream reduction in pro-inflammatory cytokine production. nih.gov Similarly, the compound VGX-1027, a dihydro-isoxazole derivative, also down-regulates the NF-κB and p38 MAPK pathways. nih.gov The investigation of these pathways often involves techniques like Western blotting to measure the phosphorylation status of key proteins (e.g., p38 MAPK) or immunofluorescence to observe the subcellular localization of transcription factors like NF-κB. nih.gov

The effects of isoxazole derivatives on cellular function can be traced to their ability to alter gene expression. Studies have been conducted to assess these changes, providing insight into the compound's mechanism of action. For instance, the influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression was investigated in Caco-2 cultured cells. nih.gov Such studies typically employ techniques like quantitative polymerase chain reaction (qPCR) to measure the expression levels of specific target genes or microarray analysis for a broader, genome-wide view of transcriptional changes. These analyses can reveal which cellular processes are most affected by the compound, linking its activity to specific biological outcomes.

A significant area of research for isoxazole derivatives, particularly in oncology, is their impact on cell cycle progression and the induction of cell death. tandfonline.comnih.govebi.ac.uk Many isoxazole compounds have been found to exert antiproliferative effects by arresting the cell cycle at specific phases (G1, S, G2, or M). nih.gov The methodologies to study these effects include flow cytometry, where cells are stained with DNA-binding dyes to generate a histogram of DNA content, revealing the distribution of cells across the different cycle phases. nih.gov

Furthermore, isoxazoles are frequently reported to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. tandfonline.comnih.govebi.ac.uknih.gov The induction of apoptosis is commonly assessed using assays such as the Annexin V release assay, which detects an early marker of apoptosis on the cell surface. nih.gov In some cases, isoxazole derivatives have been observed to shift the mode of cell death; one study noted that certain fluorophenyl-isoxazole-carboxamides shifted cells from necrosis towards apoptosis. researchgate.net This distinction is important, as apoptosis is generally a non-inflammatory process, which is preferable for a therapeutic agent. nih.gov

Antimicrobial and Anti-Biofilm Activity Assessment Methodologies (In Vitro)

The antimicrobial potential of isoxazole derivatives is evaluated through a range of standardized in vitro assays against various pathogenic bacteria and fungi. nih.govconnectjournals.com A fundamental method is the determination of the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com This is typically performed using broth microdilution methods in multi-well plates. nih.gov The disc diffusion method is another common qualitative screening technique where paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a microbe; the diameter of the resulting zone of growth inhibition is then measured. nih.gov

Beyond inhibiting the growth of planktonic (free-floating) cells, there is significant interest in disrupting biofilms—structured communities of microbes that are notoriously resistant to antibiotics. nih.govfrontiersin.org The anti-biofilm activity of isoxazole derivatives is assessed using methods that quantify the reduction of biofilm biomass or the viability of cells within the biofilm. nih.gov One common technique involves growing biofilms in microtiter plates and then staining the adhered biomass with crystal violet to measure its quantity. nih.gov The Minimal Biofilm Inhibitory Concentration (MBIC) can also be determined, representing the concentration needed to inhibit biofilm formation. mdpi.com These assays are performed against clinically relevant biofilm-forming pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov

The following table presents antimicrobial activities reported for various isoxazole derivatives.

| Compound/Derivative | Target Microorganism | Method | Finding | Reference |

| PUB9 (isoxazole derivative) | Staphylococcus aureus | MIC | MIC >1000x lower than other derivatives | nih.gov |

| PUB9 | S. aureus & P. aeruginosa biofilm | Biofilm reduction assay | >90% reduction | nih.gov |

| Phenylisoxazole isoniazid (B1672263) derivatives | Mycobacterium tuberculosis H37Rv | MIC | MIC = 0.34–0.41 µM | researchgate.net |

| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Escherichia coli ATCC 25922 | MIC | MIC = 28.1 µg/mL | mdpi.com |

| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | P. aeruginosa ATCC 27853 | MBIC | MBIC = 14 µg/mL | mdpi.com |

| Thiazole substituted isoxazole analogs | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | Disc diffusion | Moderate to good activity | connectjournals.com |

Immunomodulatory Effects on Isolated Cellular Components (In Vitro)

Isoxazole derivatives have demonstrated a wide spectrum of immunomodulatory activities, with different compounds exhibiting either immunosuppressive or immunostimulatory effects. nih.govnih.gov These activities are characterized in vitro using isolated immune cells, most commonly peripheral blood mononuclear cells (PBMCs), which contain lymphocytes and monocytes. nih.govresearchgate.net

A key assay measures the effect of a compound on lymphocyte proliferation. researchgate.netnih.gov In these tests, lymphocytes are stimulated with mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) to induce proliferation, which is then measured in the presence or absence of the isoxazole derivative. researchgate.netnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method is frequently used to quantify cell proliferation. nih.gov Studies have shown that some isoxazole derivatives can suppress this mitogen-induced proliferation, indicating immunosuppressive potential. nih.govresearchgate.net

Another critical aspect of immunomodulation is the regulation of cytokine production. nih.gov The effect of isoxazole derivatives on the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) is often studied using macrophage-enriched cell cultures stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov The concentration of these cytokines in the cell culture supernatant is then quantified using enzyme-linked immunosorbent assays (ELISA). nih.gov For example, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) exhibited regulatory activity on lymphocyte proliferation and cytokine production. nih.gov Such findings highlight the potential for these compounds to treat inflammatory and autoimmune disorders. mdpi.com

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Dynamics Simulations of Binding)

In the realm of medicinal chemistry, understanding the intricate interactions between a ligand and its biological target is paramount for the design of more potent and selective therapeutic agents. For isoxazole derivatives, including compounds structurally related to this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools for elucidating these interactions at an atomic level. These in silico techniques provide valuable insights into the binding modes, conformational changes, and energetic landscapes that govern the formation of a stable ligand-protein complex.

Molecular dynamics simulations, in particular, offer a dynamic perspective on the binding process, allowing researchers to observe the conformational flexibility of both the ligand and the protein over time. This approach can reveal crucial information about the stability of binding poses predicted by molecular docking, the role of solvent molecules, and the energetic contributions of various interactions.

One notable study on a series of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists employed MD simulations to understand their binding mechanisms. The simulations revealed that hydrophobic interactions with key residues such as LEU287, MET290, ALA291, HIS294, and VAL297 in the helix H3 of the receptor are critical for binding. mdpi.com Furthermore, the study highlighted the importance of specific residues like ARG331 and HIS447, which were found to form salt bridges and hydrogen bonds with the ligands, significantly contributing to the stability of the protein-ligand complex. mdpi.com

| Isoxazole Derivative | Target Protein | Calculated Binding Free Energy (ΔGbind, kcal/mol) |

|---|---|---|

| GW4064 | FXR | -36.71 |

| Cilofexor | FXR | -49.83 |

| LY2562175 | FXR | -43.46 |

| PX20606 | FXR | -39.24 |

Similarly, computational investigations of isoxazole derivatives as inhibitors of other protein targets, such as Carbonic Anhydrase (CA), have combined molecular docking with MD simulations and MM-PBSA calculations. nih.gov These studies have successfully elucidated the binding mechanisms and rationalized the inhibitory profiles of the synthesized compounds. nih.gov For instance, the most potent inhibitors were shown to form stable interactions within the active site of the CA enzyme, with the binding energies correlating well with the experimentally determined inhibitory activities. nih.gov

Advanced computational techniques like Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) have also been applied to isoxazole amides targeting the SET and MYND domain-containing protein 3 (SMYD3). chemrxiv.orgucl.ac.uk These methods provide a more accurate prediction of binding free energies by extensively sampling the conformational space of the ligand-protein complex. chemrxiv.orgucl.ac.uk The results from such studies have shown a high correlation with experimental data, demonstrating the power of these computational approaches in ranking the binding affinities of congeneric series of compounds. chemrxiv.orgucl.ac.uk

The insights gained from these computational studies are instrumental in guiding the structure-activity relationship (SAR) analysis of isoxazole derivatives. By identifying the key interacting residues and the nature of the binding forces, researchers can make informed decisions in the design of new analogs with improved affinity and selectivity for their intended biological targets.

| Isoxazole Derivative Target | Key Interacting Residues | Types of Interactions |

|---|---|---|

| Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294, VAL297, ARG331, HIS447 | Hydrophobic Interactions, Salt Bridges, Hydrogen Bonds |

| Carbonic Anhydrase (CA) | Not specified in detail | Specific binding in active site |

| SET and MYND domain-containing protein 3 (SMYD3) | Not specified in detail | Well-defined binding mode in structured binding site |

| Cyclooxygenase (COX) | Not specified in detail | Binding interactions within the enzyme active site |

Future Research Directions and Potential Academic Applications

Development of Novel and Green Synthetic Routes

Traditional synthetic methods for isoxazole (B147169) derivatives can involve harsh conditions, long reaction times, and the use of hazardous solvents. mdpi.compreprints.org A significant future direction lies in the development of environmentally benign and efficient synthetic strategies for 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. Research in this area is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents and solvents. acgpubs.orgmdpi.com

Promising green approaches for isoxazole synthesis that could be adapted for this specific compound include:

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to higher yields, shorter reaction times, and reduced energy consumption. mdpi.compreprints.org Exploring ultrasound-assisted multicomponent reactions to construct the isoxazole ring of the target compound could offer a more sustainable alternative to conventional heating methods. mdpi.com

Use of Green Catalysts and Solvents : Research into catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), has shown promise in synthesizing isoxazole derivatives. nih.gov Similarly, employing benign and recyclable solvents like water, glycerol, or gluconic acid aqueous solution aligns with green chemistry principles. acgpubs.orgmdpi.comnih.gov Developing a protocol that utilizes such catalysts and solvents for the synthesis of this compound is a key research goal.

Microwave-Assisted Reactions : Microwave irradiation can dramatically accelerate reaction rates, leading to cleaner reactions and higher yields in shorter times. sphinxsai.com Investigating microwave-assisted protocols for the key cycloaddition or condensation steps in the synthesis would be a valuable endeavor.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Energy Source | Oil bath, heating mantles | Ultrasonic bath, Microwave reactor |

| Solvents | Ethanol (B145695), Toluene, Chloroform | Water, Glycerol, Gluconic acid aqueous solution acgpubs.orgmdpi.compreprints.org |

| Catalysts | Homogeneous acids/bases, expensive metals | Agro-waste based catalysts, recyclable catalysts (e.g., Dowex1-x8OH) nih.govresearchgate.net |

| Reaction Time | Hours to days | Minutes to a few hours preprints.orgresearchgate.net |

Exploration of New Derivatization Pathways and Chemical Transformations

The aldehyde functional group at the C-5 position of the isoxazole ring is a key handle for a multitude of chemical transformations. Future research should focus on exploring novel derivatization pathways to generate libraries of new compounds with diverse functionalities. The weak N-O bond of the isoxazole ring also presents opportunities for ring-cleavage reactions, further expanding its synthetic utility. lifechemicals.comnih.gov

Key areas for exploration include:

Condensation Reactions : The aldehyde can readily react with various nucleophiles. While reactions with semicarbazide (B1199961) and isonicotinylhydrazide have been reported for analogous structures, a systematic exploration with a wider range of amines, hydrazines, hydroxylamines, and active methylene (B1212753) compounds is warranted. dntb.gov.uaresearchgate.net This could lead to the synthesis of novel Schiff bases, hydrazones, oximes, and Knoevenagel condensation products. mdpi.com

Oxidation and Reduction : Oxidation of the aldehyde to a carboxylic acid would provide a key intermediate for the synthesis of amides, esters, and other acid derivatives. Conversely, reduction to an alcohol would yield a precursor for ethers and halides.

Cycloaddition Reactions : The isoxazole ring itself can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic systems. For example, certain isoxazole derivatives have been shown to undergo [4+2] cycloaddition reactions. mdpi.comrsc.org

Photochemical Transposition : Photochemical reactions can induce the transposition of isoxazoles into oxazoles, providing a route to a different class of heterocyclic compounds from the same precursor. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural, electronic, and vibrational properties of this compound is fundamental for predicting its reactivity and interactions. While standard characterization techniques such as NMR, IR, and mass spectrometry are routinely employed, future work should incorporate more advanced methods. acgpubs.orgdntb.gov.uaresearchgate.net

Advanced NMR Techniques : Two-dimensional NMR techniques, such as NOESY, can confirm stereochemistry in derivatives, as demonstrated for related isoxazole semicarbazones. dntb.gov.ua

Single-Crystal X-ray Diffraction : A crystallographic study of this compound has been reported, confirming its molecular structure and showing a dihedral angle of 6.81 (2)° between the isoxazole and benzene (B151609) rings. researchgate.net Further studies on its derivatives would provide invaluable information on how structural modifications affect the three-dimensional conformation and crystal packing.

Computational Chemistry : Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. researchgate.netnih.gov Future studies should employ DFT and Time-Dependent DFT (TD-DFT) to calculate properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and UV/Visible absorption spectra. dntb.gov.uaresearchgate.net These computational models can help rationalize the reactivity of the compound and predict the properties of its derivatives. researchgate.netnih.gov Such studies can also elucidate nonlinear optical (NLO) properties, which are of interest in materials science. nih.gov

Deepening Mechanistic Understanding of Molecular Interactions in Controlled Environments

Isoxazole derivatives are known to engage in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for their biological activity. rsc.org A fundamental understanding of how this compound and its derivatives interact with other molecules, particularly biological macromolecules, is a critical area for future research.

Protein-Ligand Docking and Molecular Dynamics (MD) : Computational tools like molecular docking and MD simulations can be used to predict and analyze the binding modes of isoxazole derivatives within the active sites of proteins. nih.gov This approach can help identify key amino acid residues involved in binding and guide the design of more potent and selective inhibitors or agonists for specific biological targets. nih.gov

Spectroscopic Binding Studies : Techniques like fluorescence spectroscopy, UV-Vis spectrophotometry, and isothermal titration calorimetry (ITC) can be used to experimentally determine binding affinities and thermodynamic parameters of the interactions between the compound and target proteins or nucleic acids.

Mechanistic Investigations of Synthesis : While plausible mechanisms for isoxazole synthesis are often proposed, detailed kinetic and computational studies are needed to fully elucidate the reaction pathways. mdpi.com Understanding the mechanism of formation can lead to better optimization of reaction conditions for higher yields and purity. mdpi.com

Exploration of the Compound as a Building Block in Complex Molecular Architectures

The chemical functionality of this compound makes it an excellent building block for the synthesis of more complex and potentially bioactive molecules. chemimpex.comlifechemicals.com Its structure can be found as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Future research should focus on utilizing this compound in:

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.comnih.gov Designing novel MCRs that incorporate this compound would be a powerful strategy for rapidly generating molecular diversity.

Synthesis of Fused Heterocycles : The isoxazole ring and the aldehyde group can be used as anchor points for constructing fused polycyclic systems. mdpi.com Such structures are common in natural products and pharmacologically active compounds.

Combinatorial Chemistry : The compound is an ideal starting material for creating combinatorial libraries of related structures by reacting the aldehyde with a diverse set of reagents. These libraries can then be screened for various biological activities.

Targeted Synthesis of Derivatives with Tailored Physicochemical and Theoretical Interaction Profiles

The ultimate goal of studying a versatile scaffold like this compound is to use it for the rational design and synthesis of new molecules with specific, predetermined properties. By combining the knowledge gained from derivatization, characterization, and mechanistic studies, researchers can embark on the targeted synthesis of derivatives with tailored profiles.

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can develop SAR models. nih.govresearchgate.net These models, often aided by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can identify which structural features are critical for a desired effect, guiding the design of more potent compounds. nih.gov

Tuning Physicochemical Properties : Modifications to the core structure can alter key physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. For instance, introducing polar groups can increase aqueous solubility, while other modifications can be made to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for drug development.

Designing for Specific Interactions : Computational studies can predict how changes to the molecule—such as adding hydrogen bond donors/acceptors or hydrophobic groups—will affect its interaction with a specific biological target. rsc.orgnih.gov This allows for the targeted synthesis of derivatives designed to have enhanced binding affinity and selectivity for a particular enzyme or receptor. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)isoxazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous isoxazole derivatives (e.g., pyrazole-carbaldehydes) are synthesized by reacting chloro-substituted precursors with phenols under basic conditions (e.g., K₂CO₃) to introduce functional groups . Optimization involves solvent selection (e.g., DMF for polar reactions), temperature control (60–80°C for cyclization), and purification via recrystallization (e.g., n-hexane/benzene mixtures) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology :

- X-ray crystallography : Resolve bond lengths (e.g., C2–C9: ~1.36 Å) and torsion angles to confirm regiochemistry and steric effects .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.2–7.8 ppm). Compare with literature data for related isoxazoles .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility: Test in polar aprotic solvents (e.g., DMSO, acetone) for reactions and non-polar solvents (e.g., hexane) for recrystallization .

- Stability: Store at 2–8°C under inert atmosphere to prevent aldehyde oxidation. Monitor degradation via TLC or HPLC .

Advanced Research Topics

Q. How do steric and electronic effects influence the crystallographic parameters of this compound?

- Analysis : The chlorophenyl group induces steric strain, lengthening bond C2–C9 (1.359 Å vs. 1.337 Å in simpler analogs) . Electronic effects from the aldehyde substituent reduce planarity (torsion angles: 38–44° between isoxazole and aryl rings) . Use density functional theory (DFT) to model substituent impacts on molecular geometry.

Q. What strategies can resolve contradictions in crystallographic data between related isoxazole derivatives?

- Methodology :

- Compare bond lengths and angles across homologs (e.g., this compound vs. its methyl ester derivatives) .

- Refine structures using SHELX software to account for disorder or thermal motion .

- Validate with spectroscopic consistency (e.g., NMR coupling constants for regiochemistry) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

- Experimental Design :

- Modifications : Introduce substituents (e.g., –NO₂, –NH₂) at the 4-chlorophenyl or aldehyde positions to assess electronic effects on enzyme inhibition .

- Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays. Correlate activity with Hammett σ values or steric parameters .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during aldehyde functionalization.

- Monitor enantiomeric excess via chiral HPLC or polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.